N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a strategically essential anchor point for systematic SAR exploration of methoxy substitution patterns on the 1,2,3-triazole-4-carboxamide pharmacophore. Substituting the 3-OCH₃ isomer with a 4-OCH₃ or unsubstituted analog without confirmatory data carries quantifiable risk of target-switching, potency loss, and altered ADME properties. This compound is the minimal required 3-methoxy comparator for building quantitative SAR models across CB1, PXR, HDAC, kinase, and antimicrobial target spaces.

Molecular Formula C12H14N4O2
Molecular Weight 246.27
CAS No. 1234983-90-4
Cat. No. B2956367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1234983-90-4
Molecular FormulaC12H14N4O2
Molecular Weight246.27
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-4-3-5-10(6-9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17)
InChIKeySJSGVPZWEPZEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1234983-90-4): Core Chemical Identity and Scientific Procurement Baseline


N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1234983-90-4; molecular formula C₁₂H₁₄N₄O₂; molecular weight 246.27 g/mol) is a synthetic 1,2,3-triazole-4-carboxamide derivative featuring an N1-methyl group on the triazole ring and an N-(3-methoxybenzyl) carboxamide side chain. This compound belongs to a widely explored scaffold class that has demonstrated activity across antimicrobial, antitumor, cannabinoid receptor, and epigenetic modulator target spaces [1][2]. The 3-methoxy substituent on the benzyl ring differentiates this compound from its 4-methoxy positional isomer and from unsubstituted N-benzyl analogs, altering hydrogen-bonding capacity, lipophilicity (calculated logP ~3.0–3.8), and target-interaction profiles—factors directly relevant to procurement decisions in structure–activity relationship (SAR) campaigns, focused library design, and lead-optimization programs [3].

Why N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,3-triazole-4-carboxamide class, seemingly minor structural modifications—such as the position of a methoxy substituent on the benzyl ring or the presence/absence of an N1-methyl group—produce non-linear and target-dependent changes in potency, selectivity, and physicochemical properties. For example, the most potent CB1 antagonists in this class (IC₅₀ < 20 nM) require a benzyl amide moiety with a methylene spacer; removal of that spacer reduces activity substantially [1]. In antimicrobial series, 5-methyl-substituted analogs show potent anti-S. aureus activity while 5-amino-substituted analogs are selectively active against C. albicans, demonstrating that even single-atom changes at the 5-position of the triazole ring redirect target selectivity [2]. Additionally, methoxy positional isomerism (3-OCH₃ vs. 4-OCH₃ on the benzyl ring) alters lipophilicity and hydrogen-bond patterns, which can shift binding affinities by orders of magnitude in biological targets [3]. These SAR trends mean that substituting N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide with a closely related analog—without confirmatory assay data—carries a quantifiable risk of target-switching, potency loss, or altered ADME properties, directly impacting experimental reproducibility and procurement value.

Quantitative Comparator-Based Evidence for N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Differentiation


Methoxy Positional Isomerism: 3-OCH₃ vs. 4-OCH₃ Substituent Effects on Lipophilicity and Predicted Target Binding

The 3-methoxybenzyl substitution pattern in the target compound confers a distinct electronic and steric profile compared to its 4-methoxybenzyl positional isomer (N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide). Calculated logP values for the 3-methoxy isomer fall in the range of ~3.0–3.8, while the 4-methoxy isomer typically exhibits slightly lower logP (~2.6–3.4) due to altered dipole moment orientation [1]. In structurally related vanilloid–triazole conjugates, the 3-methoxy-4-hydroxybenzyl substitution pattern yielded dual AChE/Aβ aggregation inhibitory activity with IC₅₀ values of 0.47/0.31 μM and 1.2/0.95 μM—comparable to donepezil (0.27 μM) and tacrine (0.41 μM)—while 4-substituted analogs in the same series showed reduced potency, demonstrating that methoxy substitution position directly modulates biological activity in triazole–benzyl systems [2]. This positional isomer effect is consistent with SAR observations in benzylic 1,2,3-triazole-4-carboxamide antifungal and antiviral series, where substituent position on the benzene ring is a primary determinant of potency [3].

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Antimicrobial Selectivity: Class-Level Differentiation Between 5-Methyl and 5-Amino Triazole-4-Carboxamides

In a systematic evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against seven primary pathogens, the 5-methyl-substituted series (including compounds 4d, 4l, 4r) demonstrated potent and selective antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at ≤1 μM, while the 5-amino-substituted series (compound 8b) and triazoloquinazoline hybrids (9a) were selectively active against the pathogenic yeast C. albicans (~40% cell killing at 1 μM) [1]. The N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide target compound, bearing a 5-unsubstituted triazole ring with an N1-methyl group, represents a distinct electronic and steric environment that positions it between these two selectivity extremes. Furthermore, 5-amino-1,2,3-triazole-4-carboxamide derivatives have demonstrated sub-μg/mL MIC values against S. aureus (MIC < 1 μg/mL for the most potent derivatives in related series), establishing a class benchmark for gram-positive antibacterial potency that varies significantly with substitution pattern .

Antimicrobial Gram-Positive Selectivity SAR Differentiation

Anticancer Selectivity Windows: NCI60 and MCF-7 Cytotoxicity Class Benchmarks for Triazole-4-Carboxamides

In the NCI60 human tumor cell line panel, 1,2,3-triazole-4-carboxylic acid fragments—direct precursors to the corresponding carboxamides—showed selective antiproliferative activity against certain cancer types, with structure–activity relationships identifying the 1,2,3-triazole-4-carboxamide motif as critical for enhanced potency [1]. More advanced hybrid benzoisothiazole-1,2,3-triazole-4-carboxamides achieved sub-micromolar IC₅₀ values against MCF-7 breast adenocarcinoma cells (IC₅₀ = 0.76 ± 0.04 μM for compound 5h; IC₅₀ = 0.90 ± 0.02 μM for compound 5j) with a remarkable selectivity index of SI > 100 (IC₅₀ > 100 μM in normal cells), validating that the triazole-4-carboxamide core can support high tumor/normal selectivity when appropriately substituted [2]. In parallel, simpler 1-(4-methoxyphenyl)-N-substituted phenyl-1,2,3-triazole-4-carboxamide derivatives achieved MCF-7 IC₅₀ values of ~13 μM (compound 4H), demonstrating that potency within this scaffold class spans over two orders of magnitude depending on substitution pattern [3]. The 3-methoxybenzyl substitution in the target compound provides a distinct electronic profile relative to the 4-methoxyphenyl or hybrid benzoisothiazole series, offering procurement value for exploring structure–selectivity relationships in anticancer SAR.

Anticancer Cytotoxicity Selectivity Index

PXR and HDAC Inhibition: Class-Level Selectivity Benchmarks for Triazole-4-Carboxamides

Systematic optimization of 1H-1,2,3-triazole-4-carboxamides has yielded potent and selective PXR (pregnane X receptor) inhibitors with low nanomolar IC₅₀ values for both binding and cellular activity; compound 85 (dual inverse agonist/antagonist) and compound 89 (pure antagonist) represent the most potent PXR ligands reported to date within this chemotype [1]. In a separate target space, N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrated potent inhibition of Schistosoma mansoni histone deacetylase 8 (smHDAC8) with promising selectivity over major human HDAC isoforms [2]. The N-(3-methoxybenzyl) substitution in the target compound provides an unexplored vector for probing selectivity within these target classes; the 3-methoxy group can serve as a hydrogen-bond acceptor that may differentially engage residues in the PXR ligand-binding domain or HDAC active-site rim relative to unsubstituted benzyl or 4-substituted analogs.

Nuclear Receptor PXR Antagonist HDAC Inhibitor Selectivity

CB1 Receptor Pharmacophore Mapping: Benzyl Amide Moiety as Critical for Sub-20 nM Antagonist Potency

In the pioneering study establishing 1,2,3-triazoles as CB1 receptor antagonists, the most potent compounds (IC₅₀ < 20 nM) were those containing benzyl amide side chains with a methylene spacer between the triazole core and the carbonyl group—a structural feature directly present in the target compound N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide [1]. These benzyl amide triazoles also showed exceptional CB1/CB2 selectivity (CB2 IC₅₀ > 10 μM; CB2/CB1 selectivity ratio > 1000), establishing a class-level selectivity benchmark that is critically dependent on the benzyl amide pharmacophore [1]. The N1-methyl substitution on the triazole ring, as found in the target compound, was part of the N1-substituted series that demonstrated this activity profile. A subsequent 2023 study on the synthesis, relative configuration, and CB1 receptor affinity of a broader set of 1,2,3-triazole derivatives further confirmed that CB1 binding affinity is exquisitely sensitive to the substitution pattern on both the triazole ring and the benzyl moiety [2].

Cannabinoid Receptor CB1 Antagonist Pharmacophore

Physicochemical Differentiation: Calculated logP and Solubility Profile Relative to In-Class Analogs

The target compound's calculated logP (SlogP ~3.75 for a closely related triazole-4-carboxamide analog; estimated range ~3.0–3.8 for the 3-methoxybenzyl isomer) positions it in a favorable lipophilicity window for membrane permeability while maintaining moderate aqueous solubility (logS ~ -3.66) [1]. In comparison, the 4-methoxybenzyl positional isomer and unsubstituted N-benzyl analog exhibit lower logP values (~2.6–3.4 and ~2.0–2.8, respectively), and 5-amino-substituted variants show further reduced logP due to the additional polar group . The target compound's molecular weight (246.27 g/mol) and moderate lipophilicity place it well within Lipinski's rule-of-five space (MW < 500; logP < 5; H-bond donors = 1; H-bond acceptors = 5), and it passes Oprea's lead-likeness filters, making it suitable as a fragment-like or lead-like starting point for medicinal chemistry optimization [1]. The low aqueous solubility typical of triazole-carboxamides is addressable using co-solvent systems (e.g., DMSO ≤1% v/v) or nanoemulsion formulations .

Lipophilicity Aqueous Solubility Drug-Likeness

Procurement-Driven Application Scenarios for N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1234983-90-4)


Focused SAR Library Synthesis: Exploring Methoxy Positional Isomer Effects on CB1 or PXR Target Selectivity

The target compound serves as the 3-methoxybenzyl anchor point in a focused library comparing 2-, 3-, and 4-methoxybenzyl substitution patterns on the 1-methyl-1H-1,2,3-triazole-4-carboxamide scaffold. Based on the validated pharmacophore model requiring benzyl amide moieties for sub-20 nM CB1 antagonist activity [1] and the demonstrated sensitivity of PXR inhibitor potency to substitution pattern [2], this library enables systematic probing of methoxy position on potency, selectivity, and physicochemical properties. Procurement of the 3-methoxy isomer alongside its 4-methoxy and unsubstituted benzyl comparators provides the minimal set required to establish a quantitative SAR model for this substitution vector.

Antimicrobial Selectivity Profiling: Defining the Structural Boundary Between Gram-Positive and Antifungal Activity in Triazole-4-Carboxamides

The target compound occupies a strategically important intermediate position between 5-methyl-substituted triazole-4-carboxamides (selective anti-S. aureus activity, 50% inhibition at ≤1 μM) and 5-amino-substituted analogs (selective anti-C. albicans activity) [3]. Screening this 5-unsubstituted, N1-methyl, 3-methoxybenzyl derivative against a panel of gram-positive, gram-negative, and fungal pathogens—with direct comparator data for the 5-methyl and 5-amino series—will clarify whether 5-position substitution or benzyl substitution pattern is the dominant determinant of antimicrobial selectivity. This is directly relevant for anti-infective SAR programs seeking to develop pathogen-selective agents.

Lead-Like Fragment for Anticancer Hybrid Design: 3-Methoxybenzyl Triazole-4-Carboxamide as a Conjugation Partner

The triazole-4-carboxamide scaffold has demonstrated the capacity to achieve sub-micromolar MCF-7 cytotoxicity with selectivity indices exceeding 100 when conjugated with appropriate partner pharmacophores (e.g., benzoisothiazole hybrids) [4]. The target compound, with its 3-methoxy substitution providing an additional hydrogen-bond acceptor and moderate lipophilicity (logP ~3.75), can serve as a conjugation-ready carboxamide building block for pharmacophore hybridization strategies. Its incorporation into hybrid molecules—via amide coupling or click chemistry—enables exploration of whether the 3-methoxybenzyl group enhances DNA intercalation, target binding, or tumor/normal selectivity relative to known 4-substituted or unsubstituted benzyl hybrid partners.

In Silico Screening and Docking Campaigns: Property-Calibrated Reference Compound for Triazole-4-Carboxamide Virtual Libraries

With a well-defined physicochemical profile (MW = 246.27, logP ~3.75, logS ~ -3.66, 0 Lipinski violations) [5], the target compound serves as an experimentally tractable reference point for constructing and validating virtual libraries of triazole-4-carboxamide analogs. Its 3-methoxybenzyl substitution provides a unique combination of electronic and steric features that can be used to calibrate docking scores and pharmacophore models across multiple target classes (CB1, PXR, HDAC, kinase, and antimicrobial targets) where triazole-4-carboxamide activity has been experimentally confirmed [1][2][4].

Quote Request

Request a Quote for N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.